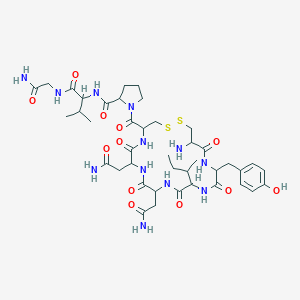
Asvatocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asvatocin is a neuropeptide that has recently gained attention in the scientific community due to its potential therapeutic applications. It is synthesized by the hypothalamus and acts as a neurotransmitter in the brain, regulating various physiological functions such as appetite, stress response, and social behavior. This compound is structurally similar to oxytocin, another neuropeptide that is well-known for its role in social bonding and maternal behavior.
科学研究应用
Asvatocin has been studied extensively in animal models, particularly in rodents and primates. Its effects on social behavior have been of particular interest, as it has been shown to promote social bonding, trust, and prosocial behavior in both male and female subjects. This compound has also been implicated in the regulation of stress response, anxiety, and fear, suggesting potential therapeutic applications for anxiety disorders and post-traumatic stress disorder (PTSD).
作用机制
Asvatocin acts by binding to specific receptors in the brain, known as vasotocin receptors. These receptors are widely distributed throughout the brain and are involved in the regulation of various physiological functions. Upon binding, this compound triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of synaptic plasticity. It has also been implicated in the regulation of various physiological functions, such as appetite, blood pressure, and body temperature.
实验室实验的优点和局限性
Asvatocin has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively easy to administer and has a well-defined mechanism of action. However, there are also limitations to its use, particularly in human studies. This compound is not well-tolerated in some individuals and can cause adverse effects such as nausea, vomiting, and dizziness. It is also difficult to measure its concentration in the brain, which can make it challenging to study its effects on neuronal activity.
未来方向
There are several future directions for research on asvatocin. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders and PTSD. Another area of research is the role of this compound in social behavior, particularly in the context of autism spectrum disorders and other social deficits. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, particularly in human subjects.
Conclusion
In conclusion, this compound is a neuropeptide with potential therapeutic applications in the regulation of social behavior, stress response, and anxiety. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied in animal models. There is a need for further research on its potential therapeutic applications and pharmacokinetics in human subjects.
合成方法
Asvatocin is synthesized by the hypothalamus from a precursor molecule called pro-vasotocin. The process involves several enzymatic steps that cleave and modify the precursor molecule to form the active neuropeptide. The final product is then transported to the posterior pituitary gland, where it is stored and released into the bloodstream upon stimulation.
属性
CAS 编号 |
144334-52-1 |
|---|---|
分子式 |
C41H62N12O12S2 |
分子量 |
979.1 g/mol |
IUPAC 名称 |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |
InChI 键 |
GUXCJKRYHLCHKV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
序列 |
CYXNNCPVG |
同义词 |
4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
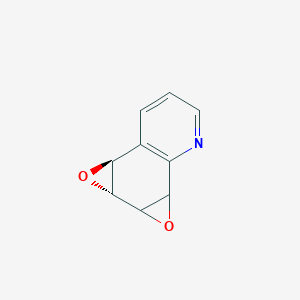
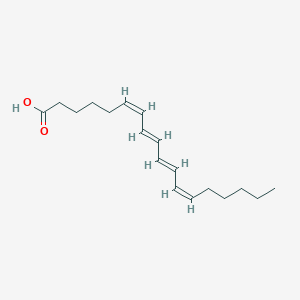
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)


![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

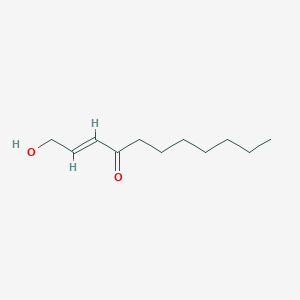
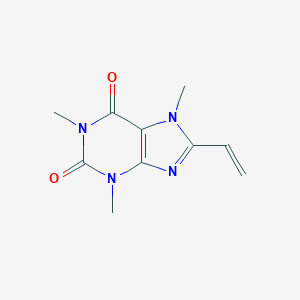
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)